tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate
Description
tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a 4-bromo-3-chlorophenyl group and a tert-butyl carbamate moiety. This compound belongs to a class of molecules where steric and electronic properties are modulated by halogen substituents and ring systems.
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO2/c1-13(2,3)19-12(18)17-14(6-7-14)9-4-5-10(15)11(16)8-9/h4-5,8H,6-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVWQBNAFWBGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-bromo-3-chlorophenyl)cyclopropylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis will produce the corresponding amine and alcohol.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. The presence of the carbamate group allows for various chemical reactions, such as nucleophilic substitutions and hydrolysis, facilitating the formation of derivatives that are valuable in medicinal chemistry and materials science.
Types of Reactions
- Substitution Reactions : The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, which can lead to the formation of diverse derivatives.
- Oxidation and Reduction : The compound can undergo oxidation or reduction reactions to yield different functional groups.
- Hydrolysis : Under acidic or basic conditions, the carbamate group can be hydrolyzed to produce an amine and tert-butyl alcohol.
Biological Research Applications
Model Compound for Biological Studies
In biological research, tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate is utilized to study the effects of cyclopropyl and carbamate groups on biological systems. Its structure allows researchers to investigate interactions with specific molecular targets, such as enzymes or receptors.
Medicinal Chemistry
Potential Pharmacological Properties
The compound's structural characteristics may impart specific biological activities that are advantageous in drug development. Its unique combination of functional groups allows it to be explored for potential therapeutic effects against various diseases.
Industrial Applications
Development of Agrochemicals and Specialty Chemicals
In the industrial sector, this compound may be employed in the synthesis of agrochemicals and other specialty chemicals. Its unique reactivity profile makes it suitable for formulating new materials or additives that enhance performance in various applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl ring and halogenated phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, highlighting variations in substituents, molecular weights, and applications:
Substituent Effects on Reactivity and Stability
- Halogen Influence : The 4-bromo-3-chloro substitution in the target compound introduces significant steric bulk and electron-withdrawing effects, which may favor Suzuki-Miyaura coupling reactions compared to the smaller fluorine substituent in . Bromine’s polarizability also enhances halogen bonding, relevant in crystal engineering .
- Functional Group Diversity : The trifluoro-hydroxy-alkyne group in enables unique reactivity pathways (e.g., radical or nucleophilic additions) absent in the target compound.
Physicochemical Properties
- Solubility : Fluorinated analogs (e.g., ) typically exhibit higher lipophilicity than bromo/chloro derivatives, impacting membrane permeability in drug design.
- Thermal Stability : Cyclopropane-containing derivatives (target and ) may show lower thermal stability due to ring strain compared to cyclobutane systems ().
Research and Application Insights
- Medicinal Chemistry: Amino-thiazole derivatives like are often explored as kinase inhibitors, whereas the target compound’s halogenation pattern aligns with intermediates for antipsychotic agents (e.g., via Buchwald-Hartwig amination).
- Materials Science : Bromine’s role in the target compound could facilitate crystal engineering via halogen bonds, as seen in SHELX-refined structures .
- Synthetic Utility : The tert-butyl carbamate group in all analogs serves as a protective group for amines, enabling selective deprotection in multistep syntheses.
Biological Activity
tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and comparisons with similar compounds, supported by relevant data and research findings.
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-(4-bromo-3-chlorophenyl)cyclopropylamine. This reaction is facilitated by bases such as sodium hydride or potassium carbonate, often in organic solvents like dichloromethane or tetrahydrofuran at controlled temperatures. The resulting compound features a unique structure that includes a cyclopropyl group and halogenated phenyl moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of bromine and chlorine atoms on the phenyl ring may enhance binding affinity and specificity for certain targets, making it a valuable model for studying enzyme interactions and pathways.
3. Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies on related carbamate derivatives revealed IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity, as indicated by research on structurally similar carbamates that demonstrated efficacy against various bacterial strains .
4. Case Studies and Research Findings
Several studies highlight the biological significance of carbamate compounds, including:
Table 1: Summary of Biological Activities
5. Comparison with Similar Compounds
The unique structural features of this compound differentiate it from other related compounds:
Table 2: Comparison of Related Carbamates
| Compound | Structural Features | Notable Activities |
|---|---|---|
| tert-Butyl N-(4-bromobutyl)carbamate | Bromine substitution | Moderate AChE inhibition |
| tert-Butyl (4-iodophenyl)carbamate | Iodine substitution | Antimicrobial activity |
| This compound | Cyclopropane & halogenated phenyl | Potential AChE/BChE inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
